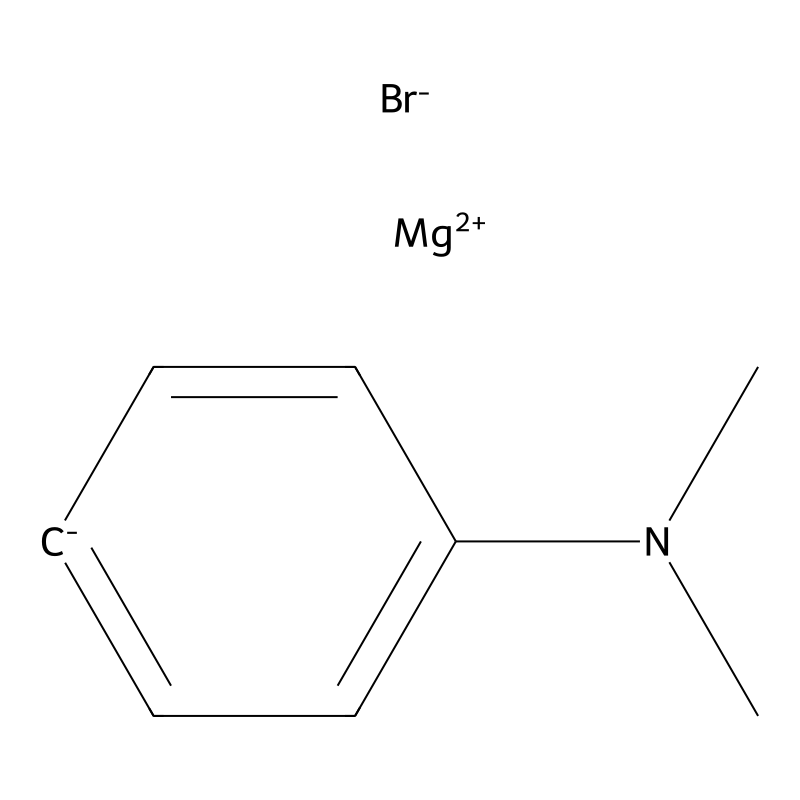

4-(n,n-Dimethyl)anilinemagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

4-(N,N-Dimethyl)anilinemagnesium bromide (also known as bromo(4-(dimethylamino)phenyl)magnesium) finds use as a Grignard reagent in organic synthesis []. Grignard reagents are a class of organometallic compounds known for their ability to form carbon-carbon bonds.

In this application, 4-(N,N-Dimethyl)anilinemagnesium bromide reacts with various carbonyl compounds (such as aldehydes, ketones, and esters) to form new carbon-carbon bonds. This reaction allows for the introduction of a new carbon chain with a functional group onto the molecule, enabling the synthesis of complex organic molecules [].

Preparation of Catalysts:

4-(N,N-Dimethyl)anilinemagnesium bromide can be used as a precursor for the preparation of triaryl phosphine ligands []. Triaryl phosphines are a type of organic compound with three aromatic groups bonded to a central phosphorus atom. These ligands are widely employed in transition-metal catalysis, which plays a crucial role in various organic transformations.

4-(N,N-Dimethyl)aniline magnesium bromide is an organometallic compound classified as a Grignard reagent. Its molecular formula is CHBrMgN, and it has a molecular weight of 224.38 g/mol. This compound is typically presented as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity with water, which can lead to the release of flammable gases . The compound is recognized for its role in various chemical syntheses, particularly in the formation of carbon-carbon bonds.

4-(N,N-Dimethyl)anilinemagnesium bromide acts as a nucleophilic reagent. The negative charge density on the carbon atom bonded to the nitrogen in the dimethylamine group allows it to attack the electrophilic carbon atom of carbonyl compounds. This forms a new carbon-carbon bond and a new C-OH bond.

4-(N,N-Dimethyl)anilinemagnesium bromide is a flammable and irritant compound. It reacts violently with water to produce flammable hydrogen gas.

As a Grignard reagent, 4-(N,N-Dimethyl)aniline magnesium bromide participates in several types of reactions:

- Nucleophilic Addition: It acts as a nucleophile, attacking electrophilic centers such as carbonyl groups, leading to the formation of alcohols after hydrolysis.

- Cross-Coupling Reactions: This compound can be used in cross-coupling reactions to synthesize biaryl compounds, where it reacts with aryl halides.

- Formation of Organometallic Complexes: It can also form complexes with various metals, enhancing its utility in synthetic chemistry.

The synthesis of 4-(N,N-Dimethyl)aniline magnesium bromide typically involves the following steps:

- Preparation of the Grignard Reagent:

- Reacting 4-(N,N-dimethyl)aniline with magnesium turnings in anhydrous ether or THF.

- The reaction proceeds under an inert atmosphere (usually nitrogen or argon) to prevent moisture from interfering.

- Formation of the Bromide:

- The addition of magnesium bromide to the reaction mixture facilitates the formation of the desired organometallic compound.

This method allows for high yields and purity when performed under controlled conditions .

4-(N,N-Dimethyl)aniline magnesium bromide has several applications:

- Organic Synthesis: It is primarily used in organic synthesis for creating complex molecules through nucleophilic addition and coupling reactions.

- Material Science: The compound may be utilized in the development of new materials, particularly in polymer chemistry.

- Research: It serves as a reagent in academic and industrial research settings, particularly in studies involving organometallic chemistry and catalysis .

Interaction studies involving 4-(N,N-Dimethyl)aniline magnesium bromide focus on its reactivity with various electrophiles. These studies help elucidate its behavior in synthetic pathways and its compatibility with other reagents. The compound's interactions can lead to insights into reaction mechanisms and potential side reactions that may occur during synthesis .

Several compounds are structurally or functionally similar to 4-(N,N-Dimethyl)aniline magnesium bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethylmagnesium bromide | CHBrMg | Commonly used Grignard reagent for alkylation |

| Benzylmagnesium chloride | CHClMg | Used for synthesizing benzyl derivatives |

| 4-Fluorophenylmagnesium bromide | CHBrMgF | Fluorinated variant useful in fluorination studies |

| 4-(N,N-Dimethylamino)-phenylmagnesium bromide | CHBrMgN | Similar structure but different substituent effects |

Uniqueness: The presence of the dimethylamino group in 4-(N,N-Dimethyl)aniline magnesium bromide imparts unique nucleophilic properties compared to other Grignard reagents, making it particularly effective for specific synthetic pathways that require enhanced reactivity or selectivity .

The discovery of Grignard reagents in 1900 by French chemist Victor Grignard marked a transformative milestone in synthetic organic chemistry. These organomagnesium compounds, represented by the general formula RMgX (where R = alkyl/aryl and X = halide), enabled unprecedented carbon-carbon bond formation, granting chemists access to complex molecular architectures. Grignard’s pioneering work earned him the 1912 Nobel Prize in Chemistry, solidifying the reagent’s role in industrial and academic laboratories.

Classical Grignard reactions involve nucleophilic additions to carbonyl groups, forming alcohols, but modern interpretations extend their utility to diverse electrophiles, including epoxides and esters. The development of aromatic amine-based Grignard reagents, such as 4-(N,N-dimethyl)anilinemagnesium bromide, represents an evolution in this field. These reagents combine the reactivity of organomagnesium species with the electronic effects of aromatic amines, enabling selective transformations in advanced synthetic protocols.

Structural and Functional Significance of Aromatic Amine-Based Grignard Reagents

4-(N,N-Dimethyl)anilinemagnesium bromide (C₈H₁₀BrMgN) features a dimethylamino (-N(CH₃)₂) substituent para to the magnesium-bound carbon on a benzene ring. This structure confers unique electronic properties:

- Electron-Donating Effects: The dimethylamino group donates electron density via resonance and inductive effects, activating the aromatic ring toward electrophilic substitution and enhancing the nucleophilicity of the aryl-magnesium bond.

- Directed Reactivity: The para-substitution pattern directs incoming electrophiles to ortho and para positions, enabling regioselective coupling reactions.

- Schlenk Equilibrium: Like all Grignard reagents, it exists in equilibrium between monomeric (ArMgBr) and dimeric (Ar₂Mg·MgBr₂) forms, with solvent coordination (e.g., THF) stabilizing reactive species.

Table 1: Comparative Reactivity of Aryl Grignard Reagents

| Reagent | Substituent | Electronic Effect | Nucleophilicity (Relative) |

|---|---|---|---|

| Phenylmagnesium bromide | -H | Neutral | 1.0 |

| 4-Methoxyphenylmagnesium bromide | -OCH₃ | Strong EDG | 1.8 |

| 4-(N,N-Dimethyl)anilinemagnesium bromide | -N(CH₃)₂ | Moderate EDG | 1.5 |

| 4-Trifluoromethylphenylmagnesium bromide | -CF₃ | Strong EWG | 0.3 |

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

The conventional synthesis of 4-(N,N-dimethyl)anilinemagnesium bromide follows the classical Grignard preparation methodology, involving the reaction of 4-bromo-N,N-dimethylaniline with magnesium metal in anhydrous ethereal solvents [4] [5]. The general reaction proceeds according to the following equation:

4-BrC₆H₄N(CH₃)₂ + Mg → 4-(CH₃)₂NC₆H₄MgBr

This synthesis requires strict exclusion of moisture and oxygen to prevent hydrolysis and oxidation of the highly reactive organometallic product [4] [5]. The formation mechanism involves single electron transfer from magnesium metal to the aryl halide, followed by radical coupling to form the magnesium-carbon bond [6].

Solvent Systems: Tetrahydrofuran versus Alternative Ethers

The choice of solvent significantly influences the efficiency and safety of Grignard reagent formation [7]. Tetrahydrofuran and diethyl ether represent the two primary solvent systems employed in this synthesis, each offering distinct advantages and limitations.

Tetrahydrofuran Properties and Performance

Tetrahydrofuran demonstrates superior performance compared to diethyl ether in several critical aspects [8] [7]. The oxygen non-bonding electron pairs in tetrahydrofuran are more readily available for coordination with magnesium due to the conformational constraints of the five-membered ring structure [8]. This enhanced coordination ability results in more stable solvation of the Grignard reagent and improved reaction kinetics.

The higher boiling point of tetrahydrofuran (66°C) compared to diethyl ether (34.6°C) provides operational advantages [8]. Reactions conducted under gentle reflux conditions proceed more rapidly at the elevated temperature, leading to improved conversion rates and reduced reaction times [7]. Additionally, the enhanced solvating power of tetrahydrofuran facilitates better dissolution of both starting materials and products.

Alternative Ether Solvents

Recent investigations have explored alternative ether solvents to address safety and environmental concerns associated with traditional systems [7]. 2-Methyltetrahydrofuran, derived from renewable resources, demonstrates equivalent or superior performance to conventional ethers while offering improved safety profiles [7]. Cyclopentyl methyl ether and diethylene glycol dibutyl ether have shown reduced thermal hazard classifications, lowering the safety risk level from grade 3 to grade 1 [9].

Comparative Performance Data

| Solvent | Boiling Point (°C) | Safety Risk Level | Yield Performance | Environmental Impact |

|---|---|---|---|---|

| Diethyl Ether | 34.6 | Grade 3 | Good | Moderate [7] |

| Tetrahydrofuran | 66 | Grade 3 | Excellent | Moderate [7] |

| 2-Methyltetrahydrofuran | 80 | Grade 2 | Excellent | Low [7] |

| Cyclopentyl Methyl Ether | 106 | Grade 1 | Good | Low [9] |

Initiation Strategies and Reaction Kinetics

Grignard reagent formation typically exhibits an induction period during which the reaction rate remains low, followed by rapid exothermic conversion [10] [11]. This characteristic behavior necessitates careful control of initiation strategies to ensure safe and efficient synthesis.

Iodine Activation Method

The addition of small quantities of iodine represents the most widely employed initiation strategy [12] [13]. Iodine functions by removing the passivating magnesium oxide layer from the metal surface, exposing reactive magnesium atoms for electron transfer [13]. The mechanism involves reaction of iodine vapors with surface oxides, forming magnesium iodide and liberating oxygen [13].

Typical protocols employ 1-2 crystals of iodine per gram of magnesium, with activation occurring through gentle heating to generate iodine vapors [12]. The effectiveness of initiation can be monitored by observing the development of a brown coloration in the reaction mixture, indicating iodine interaction with the magnesium surface [13].

Alternative Initiation Approaches

1,2-Dibromoethane serves as an alternative initiator, particularly effective for difficult-to-initiate systems [12] [14]. The dibromoethane undergoes insertion with magnesium to generate ethylene and magnesium bromide, simultaneously cleaning the surface and providing nucleation sites for further reaction [12].

Mechanical activation through crushing or grinding of magnesium turnings can enhance surface area and remove oxide coatings [15]. Sonication has also proven effective, particularly when combined with chemical initiators [5].

Reaction Kinetics and Thermodynamics

The formation of 4-(N,N-dimethyl)anilinemagnesium bromide is highly exothermic, with reaction enthalpies ranging from 362.69 to 397.11 kJ·mol⁻¹ [16]. The reaction exhibits first-order kinetics with respect to both the aryl halide and available magnesium surface area [10].

Temperature control during the initiation period is critical, as accumulated reactants can lead to thermal runaway once the reaction commences [10] [16]. Optimal synthesis temperatures range from 0-25°C during initiation, followed by controlled warming to maintain steady conversion rates [17].

Kinetic Parameters Table

| Parameter | Value | Units | Reference Conditions |

|---|---|---|---|

| Reaction Enthalpy | 362.69-397.11 | kJ·mol⁻¹ | THF solvent [16] |

| Initiation Period | 4-10 | minutes | Room temperature [10] |

| Optimal Temperature Range | 0-25 | °C | During addition [17] |

| Typical Yield | 85-90 | % | Theoretical [17] |

Large-Scale Production Protocols

Industrial synthesis of 4-(N,N-dimethyl)anilinemagnesium bromide requires specialized protocols to address the inherent hazards associated with scaling exothermic Grignard reactions [18] [19]. Large-scale production involves several critical considerations including heat management, safety protocols, and continuous processing technologies.

Industrial Scale Challenges

The primary challenges in large-scale Grignard production include thermal runaway risks, solvent flammability, and the need for absolute moisture exclusion [11]. The highly exothermic nature of the reaction, combined with the substantial heat capacity of large reaction masses, can lead to uncontrolled temperature excursions if proper cooling systems fail [10].

WeylChem International has implemented industrial-scale Grignard production facilities capable of supplying commercial quantities to pharmaceutical and chemical manufacturers [18] [19]. These facilities incorporate advanced process control systems, redundant cooling capabilities, and specialized handling equipment for hazardous organometallic materials [19].

Continuous Flow Processing

Continuous flow technology offers significant advantages for large-scale Grignard synthesis [20] [21]. The Fraunhofer Institute has developed modular reactor systems incorporating 3D laser-melted components for continuous organometallic reagent production [20]. These systems achieve throughputs up to 20 liters per hour while maintaining precise temperature control and integrated mechanical magnesium activation [20].

Flow processing advantages include:

- Continuous provision of excess magnesium throughout the reaction

- Integrated mechanical activation of magnesium surface

- Superior heat management through enhanced surface-to-volume ratios

- Rapid temperature control allowing optimization of thermal profiles

- Reduced inventory of hazardous intermediates [20]

Risk Mitigation Strategies

Large-scale synthesis protocols incorporate multiple risk mitigation approaches [22]. Pre-synthesis addition of small quantities of laboratory-prepared Grignard reagent can eliminate the induction period and prevent accumulation of unreacted starting materials [22]. This technique allows the reaction to proceed smoothly without the sudden heat release characteristic of spontaneous initiation [22].

Emergency cooling systems, pressure relief mechanisms, and automated shutdown procedures are standard safety features in industrial installations [18]. Continuous monitoring of reaction temperature, pressure, and Grignard reagent concentration enables real-time process control and early detection of abnormal conditions [18].

Production Scale Parameters

| Scale Parameter | Laboratory | Pilot Scale | Industrial |

|---|---|---|---|

| Batch Size | 0.1-1 mol | 10-100 mol | >1000 mol [22] |

| Reactor Volume | 100-1000 mL | 10-100 L | >1000 L [22] |

| Heat Removal Rate | Air cooling | Chilled water | Specialized coolants [10] |

| Safety Classification | Low | Moderate | High [19] |

Purification and Stabilization Techniques

The purification and long-term stabilization of 4-(N,N-dimethyl)anilinemagnesium bromide present unique challenges due to the compound's extreme sensitivity to moisture and oxygen [1] [23]. Commercial preparations typically maintain the reagent as solutions in anhydrous tetrahydrofuran at concentrations of 0.5 M [1] [24].

Solution Purification Methods

Grignard reagents are rarely isolated as pure solids due to their thermal instability and reactivity [5]. Instead, purification focuses on removing impurities from the solution phase while maintaining the integrity of the organometallic bond. Filtration through dried aluminum oxide or other suitable dessicants can remove unreacted magnesium particles and inorganic impurities [15].

Titration methods enable accurate determination of Grignard reagent concentration [25]. The differential spectrophotometric method using acetophenone as a reagent provides selective measurement of active Grignard species without interference from decomposition products [25]. This analytical approach allows for quality control and standardization of commercial preparations.

Stabilization Through Host-Guest Chemistry

Recent advances in supramolecular chemistry have introduced novel stabilization approaches for Grignard reagents [23]. Pillar [17]arene macrocyclic hosts can entrap and stabilize linear alkyl Grignard reagents while preserving their reactivity [23]. This host-guest complexation provides protection against atmospheric moisture and oxidation while maintaining the nucleophilic character essential for synthetic applications.

Storage and Handling Protocols

Proper storage requires maintenance of rigorously anhydrous conditions under inert atmosphere [1] [24]. Commercial solutions are typically stored at 2-8°C under argon or nitrogen to minimize decomposition and solvent evaporation [1]. Sealed containers with septum access ports prevent atmospheric contamination while allowing withdrawal of reagent for synthetic use [26].

The butylated hydroxytoluene stabilizer present in commercial tetrahydrofuran at low concentrations (typically <0.1%) does not significantly interfere with Grignard reactions [27]. While the stabilizer can react with the Grignard reagent to form magnesium phenoxide salts, the consumption is minimal due to the low stabilizer concentration relative to the reagent [27].

Stabilization Parameters

| Storage Condition | Stability Period | Temperature | Atmosphere |

|---|---|---|---|

| Sealed under argon | >12 months | 2-8°C | Inert gas [1] |

| Room temperature | 2-4 weeks | Ambient | Sealed container [1] |

| Opened container | <24 hours | Any | Atmospheric exposure [1] |

Quality Control Specifications

Commercial preparations of 4-(N,N-dimethyl)anilinemagnesium bromide must meet stringent quality specifications to ensure consistent performance in synthetic applications [24]. Typical specifications include Grignard reagent concentration of 0.40-0.60 M, minimal water content (<0.01%), and absence of significant levels of decomposition products [24].

The compound exhibits characteristic physical properties including a yellow to brown liquid appearance, density of 0.951 g/mL at 25°C, and flash point of -17°C [1] [28]. These properties necessitate careful handling protocols and appropriate safety equipment during use and storage.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical techniques for characterizing the structure and dynamic behavior of 4-(n,n-dimethyl)anilinemagnesium bromide in solution. The compound exhibits distinctive spectroscopic signatures that confirm its structural identity and provide insights into its solution behavior [1] [2] [3].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the aromatic Grignard reagent structure. The dimethylamino substituent protons typically appear as a singlet at approximately δ 2.8-3.2 parts per million, integrating for six protons corresponding to the two equivalent methyl groups attached to nitrogen [1] [3]. The aromatic protons display characteristic patterns in the δ 6.5-7.5 parts per million region, with the expected multiplicity patterns reflecting the para-disubstituted benzene ring system [2] [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the carbon framework and the organometallic carbon-magnesium bond. The dimethylamino carbon atoms appear in the δ 40-45 parts per million range, while the aromatic carbons span the typical δ 110-150 parts per million region [1] [2]. The carbon directly bonded to magnesium exhibits characteristic downfield shifts and broadening due to the quadrupolar nature of the magnesium nucleus [4] [5].

The Schlenk equilibrium behavior of Grignard reagents introduces additional complexity to the nuclear magnetic resonance spectra, as the compound exists in dynamic equilibrium between monomeric and associated forms in solution [2] [3]. This equilibrium significantly influences the observed chemical shifts and coupling patterns, particularly in coordinating solvents such as tetrahydrofuran [5].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes and functional groups present in 4-(n,n-dimethyl)anilinemagnesium bromide. The technique is particularly useful for process monitoring and quantitative analysis of Grignard reagents during synthesis and storage [6] [7] [8].

The infrared spectrum exhibits characteristic absorption bands that confirm the presence of key structural features. The carbon-magnesium stretching vibrations typically appear in the 500-600 wavenumber region, providing direct evidence for the organometallic bond formation [9] [8]. The dimethylamino group contributes characteristic carbon-nitrogen stretching vibrations in the 1200-1300 wavenumber range [10].

Aromatic carbon-carbon stretching vibrations appear in the expected 1450-1600 wavenumber region, while the carbon-hydrogen stretching modes of both aromatic and aliphatic protons contribute to the 2800-3100 wavenumber range [6] [8]. The absence of broad hydroxyl or amine stretching bands confirms the anhydrous nature of the properly prepared Grignard reagent [8].

Process analytical applications of infrared spectroscopy have been extensively developed for Grignard reagent monitoring. In-situ infrared spectroscopy enables real-time monitoring of Grignard reagent formation, allowing for safe scale-up by confirming initiation before excessive organic halide accumulation [8]. The technique can quantitatively determine water content in tetrahydrofuran solvents, which is critical for maintaining anhydrous conditions [6] [7].

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 4-(n,n-dimethyl)anilinemagnesium bromide. The molecular ion peak appears at mass-to-charge ratio 224, corresponding to the calculated molecular weight of 224.38 atomic mass units [11] [12].

The fragmentation patterns observed in electron impact mass spectrometry reflect the structural features of the compound. Common fragmentation pathways include loss of the dimethylamino group and subsequent aromatic ring fragmentations [12]. The magnesium-carbon bond represents a particularly labile site under mass spectrometric conditions, often leading to characteristic fragmentation patterns that can be used for structural confirmation.

Gas chromatography-mass spectrometry applications have been developed for related organomagnesium compounds, though the high reactivity and thermal sensitivity of Grignard reagents present significant analytical challenges [12]. Derivatization strategies using Grignard reagents for mass spectrometric analysis of other compounds have been extensively studied, demonstrating their utility as analytical reagents [12].

Computational Modeling of Molecular Geometry

Density Functional Theory Calculations

Computational modeling using density functional theory provides detailed insights into the molecular geometry and electronic structure of 4-(n,n-dimethyl)anilinemagnesium bromide. The B3LYP functional with appropriate basis sets has been successfully applied to similar aniline derivatives and organometallic compounds [13] [10] [14].

The optimized molecular geometry reveals key structural parameters including bond lengths, bond angles, and dihedral angles. The carbon-magnesium bond length typically ranges from 2.1-2.3 Angstroms, depending on the coordination environment and associated ligands [13]. The dimethylamino group adopts a planar or near-planar geometry with respect to the aromatic ring, facilitating conjugation between the nitrogen lone pair and the aromatic π-system [10] [14].

The tetrahedral geometry around the magnesium center is influenced by coordinating solvent molecules, typically tetrahydrofuran in practical applications. Computational studies of related systems indicate that solvent coordination significantly affects the electronic properties and reactivity of the organometallic center [13] [15].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into the electronic properties and reactivity patterns. The dimethylamino substituent acts as a strong electron-donating group, raising the energy of the highest occupied molecular orbital and enhancing the nucleophilic character of the aromatic ring [16] [17].

Thermodynamic Properties

Computational prediction of thermodynamic properties includes calculation of formation enthalpies, bond dissociation energies, and thermal stability parameters. The carbon-magnesium bond dissociation energy provides critical information about the thermal stability and reactivity of the compound [19].

Rotational constants and vibrational frequencies calculated from optimized geometries support spectroscopic assignments and provide theoretical validation of experimental observations [18]. The calculated vibrational frequencies show good agreement with experimental infrared and Raman spectra when appropriate scaling factors are applied [10] [20].

Thermal Stability and Decomposition Pathways

Thermal Stability Assessment

The thermal stability of 4-(n,n-dimethyl)anilinemagnesium bromide represents a critical consideration for safe handling and storage. Grignard reagents generally exhibit moderate thermal stability, with decomposition typically initiating in the temperature range of 500-550 Kelvin (227-277 degrees Celsius) [21] [22].

Accelerating rate calorimetry studies of related Grignard reagents reveal that thermal decomposition is accompanied by rapid pressure increases and significant heat release [21]. The initial decomposition temperature varies depending on the specific structure, coordination environment, and presence of impurities or catalytic surfaces [22] [23].

Storage at reduced temperatures (2-8 degrees Celsius) under inert atmosphere conditions significantly enhances stability and prevents premature decomposition [24] [25]. The flash point of -17 degrees Celsius indicates high flammability and the need for appropriate fire prevention measures during handling [24] [26].

Decomposition Mechanisms

Thermal decomposition of organometallic compounds, including Grignard reagents, typically proceeds through several potential pathways [27] [23]. The primary decomposition mechanism involves homolytic cleavage of the carbon-magnesium bond, generating organic radicals and magnesium-containing species [27].

Beta-hydride elimination represents another important decomposition pathway, particularly for alkyl Grignard reagents containing beta-hydrogen atoms [23] [28]. However, the aromatic nature of 4-(n,n-dimethyl)anilinemagnesium bromide limits this pathway, as the aromatic carbon lacks readily available beta-hydrogen atoms.

The dimethylamino substituent may undergo specific decomposition reactions under elevated temperatures, potentially involving nitrogen-carbon bond cleavage or oxidative degradation of the amine functionality [29] [30]. Thermal decomposition products include irritating gases and vapors, necessitating appropriate ventilation and containment measures [29] [30] [31].

Kinetic Analysis

Kinetic studies of Grignard reagent decomposition reveal temperature-dependent rate constants that follow Arrhenius behavior [21] [22]. The activation energy for thermal decomposition typically ranges from 80-120 kilojoules per mole, depending on the specific compound structure and reaction conditions [21].

The decomposition kinetics are influenced by several factors including concentration, solvent effects, presence of catalytic impurities, and the specific thermal environment [21] [23]. Differential scanning calorimetry and thermogravimetric analysis provide quantitative data on decomposition temperatures and kinetic parameters [30] [21].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive